![molecular formula C21H17F3N2O4S2 B3462161 ethyl 4-methyl-2-[(2-thienylcarbonyl)amino]-5-({[3-(trifluoromethyl)phenyl]amino}carbonyl)-3-thiophenecarboxylate](/img/structure/B3462161.png)
ethyl 4-methyl-2-[(2-thienylcarbonyl)amino]-5-({[3-(trifluoromethyl)phenyl]amino}carbonyl)-3-thiophenecarboxylate
Overview
Description
Ethyl 4-methyl-2-[(2-thienylcarbonyl)amino]-5-({[3-(trifluoromethyl)phenyl]amino}carbonyl)-3-thiophenecarboxylate is a useful research compound. Its molecular formula is C21H17F3N2O4S2 and its molecular weight is 482.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 482.05818386 g/mol and the complexity rating of the compound is 709. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 4-methyl-2-[(2-thienylcarbonyl)amino]-5-({[3-(trifluoromethyl)phenyl]amino}carbonyl)-3-thiophenecarboxylate is a complex organic compound with potential biological activities. This article explores its biological activity, focusing on its synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C18H20F3N2O4S2
- Molecular Weight : 392.49 g/mol
The structural complexity is derived from the presence of multiple functional groups, including thienyl and trifluoromethyl moieties, which are known to influence biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. While specific synthetic routes are not detailed in the available literature, similar compounds often undergo processes such as:
- Formation of Thiophene Derivatives : Utilizing thiophene carboxylic acids as starting materials.
- Amidation Reactions : Introducing amino groups through coupling reactions.
- Carbonylation : Employing carbonylation techniques to achieve the desired carbon skeleton.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of compounds similar to this compound. For instance, a study evaluated various derivatives against the MCF-7 breast cancer cell line using the MTT assay. The results indicated that certain derivatives exhibited significant cytotoxicity compared to standard drugs like Doxorubicin, suggesting a promising avenue for further research in cancer therapeutics .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Cell Proliferation : By inducing apoptosis in cancer cells.
- Cell Cycle Arrest : Affecting specific phases of the cell cycle, particularly G1/S transition.
- Targeting Specific Enzymes : Potentially inhibiting enzymes involved in cancer cell metabolism.
Case Studies
- Study on Anticancer Activity :
- Pharmacokinetic Studies :
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C21H20F3N2O4S
- Molecular Weight : 444.52 g/mol
- CAS Number : 330952-22-2
The compound features a thiophene core, which is known for its electronic properties, making it suitable for various applications.
Anticancer Activity
Research indicates that compounds with a thiophene moiety exhibit significant anticancer properties. Ethyl 4-methyl-2-[(2-thienylcarbonyl)amino]-5-({[3-(trifluoromethyl)phenyl]amino}carbonyl)-3-thiophenecarboxylate has been studied for its potential to inhibit tumor growth. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of thiophene compounds showed selective cytotoxicity against various cancer cell lines, suggesting this compound may have similar effects .
Antimicrobial Properties
Thiophene derivatives have also been reported to possess antimicrobial activity. A case study involving a series of thiophene-based compounds found that certain modifications led to enhanced antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The incorporation of the thienylcarbonyl group in this compound suggests potential applications in developing new antibiotics .
Organic Electronics
The electronic properties of thiophene derivatives make them suitable candidates for organic semiconductors. This compound can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Studies have shown that compounds with trifluoromethyl groups enhance the electron transport properties, improving device efficiency .
Synthetic Pathways
The synthesis of this compound involves several key steps:
- Formation of the thiophene ring.
- Introduction of the thienylcarbonyl group via acylation.
- Coupling reactions to attach the trifluoromethyl aniline moiety.
These synthetic strategies not only yield the target compound but also allow for the exploration of various analogs that may exhibit enhanced biological or electronic properties .
Data Table: Summary of Applications
Properties
IUPAC Name |
ethyl 4-methyl-2-(thiophene-2-carbonylamino)-5-[[3-(trifluoromethyl)phenyl]carbamoyl]thiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N2O4S2/c1-3-30-20(29)15-11(2)16(32-19(15)26-17(27)14-8-5-9-31-14)18(28)25-13-7-4-6-12(10-13)21(22,23)24/h4-10H,3H2,1-2H3,(H,25,28)(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIIDJCPUGGGMGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC(=C2)C(F)(F)F)NC(=O)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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